Fosamprenavir calcium

Catalog No.
S003956
CAS No.
226700-81-8
M.F
C25H34CaN3O9PS
M. Wt
623.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosamprenavir calcium

CAS Number

226700-81-8

Product Name

Fosamprenavir calcium

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate

Molecular Formula

C25H34CaN3O9PS

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1

InChI Key

PMDQGYMGQKTCSX-HQROKSDRSA-L

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Synonyms

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester, fos-amprenavir, fosamprenavir, fosamprenavir calcium, GW 433908, GW 433908G, GW 908, GW-433908, GW-433908G, GW-908, GW433908, GW433908G, GW908 cpd, Lexiva, VX 175, VX-175, VX175 cpd

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

Description

The exact mass of the compound Fosamprenavir calcium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action against HIV

HIV replicates by hijacking a host cell's machinery to produce new viruses. Protease is a crucial enzyme involved in this process. Amprenavir, the active form of fosamprenavir calcium, binds to the HIV protease enzyme, preventing it from cleaving viral proteins essential for mature, infectious virions [1]. This effectively halts HIV replication within the infected cell.

  • [1] Antiretroviral Therapy (ART) – HIV Basics | HIV/AIDS | CDC.

Research on Treatment Efficacy

Fosamprenavir calcium has been extensively studied for its efficacy in treating HIV infection, either alone or in combination with other antiretroviral drugs. Researchers have investigated its ability to:

  • Suppress HIV viral load: Studies have evaluated the effectiveness of fosamprenavir calcium-based regimens in reducing the amount of circulating HIV virus in the bloodstream [2].

  • Improve immune function: Research has explored the impact of fosamprenavir calcium on CD4+ T-cell counts, a marker of immune system health in people living with HIV [2].

  • Evaluate drug resistance: Scientists have monitored the emergence of resistance to fosamprenavir calcium and other protease inhibitors to inform treatment strategies [3].

Here are some references for research on treatment efficacy:

  • [2] Fosamprenavir - Wikipedia [en.wikipedia.org]
  • [3] HIV Drug Resistance | HIV/AIDS | CDC

Combination Therapy Studies

Fosamprenavir calcium is rarely used as a single agent for HIV treatment due to the potential for developing resistance. Instead, it's primarily studied in combination with other antiretroviral drugs to:

  • Enhance treatment efficacy: Combining fosamprenavir calcium with other drugs can create a more potent barrier against HIV replication, reducing the risk of viral resistance [4].

  • Investigate new treatment regimens: Researchers explore fosamprenavir calcium's potential role in novel treatment combinations to improve efficacy, tolerability, and reduce pill burden for people living with HIV [4].

  • [4] Fosamprenavir - Wikipedia [en.wikipedia.org]

Appearance

Assay:≥98%A crystalline solid

UNII

ID1GU2627N

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Telzir in combination with low-dose ritonavir is indicated for the treatment of human-immunodeficiency-virus-type-1-infected adults, adolescents and children of six years and above in combination with other antiretroviral medicinal products., , In moderately antiretroviral-experienced adults, Telzir in combination with low-dose ritonavir has not been shown to be as effective as lopinavir / ritonavir. No comparative studies have been undertaken in children or adolescents., , In heavily pretreated patients, the use of Telzir in combination with low-dose ritonavir has not been sufficiently studied., , In protease-inhibitor-experienced patients, the choice of Telzir should be based on individual viral resistance testing and treatment history.,

Pharmacology

Fosamprenavir Calcium is the calcium salt form of fosamprenavir, prodrug of amprenavir, and a human immunodeficiency virus (HIV) protease inhibitor with antiviral property. Fosamprenavir is converted to amprenavir by cellular phosphatases in the epithelial cells of the intestine. Then amprenavir binds to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral Gag-Pol polypeptide into individual functional proteins, thereby leading to the formation of immature non-infectious viral particles.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AE07

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

226700-81-8

Wikipedia

Fosamprenavir calcium

Use Classification

Human drugs -> Telzir -> EMA Drug Category
Antivirals for systemic use -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Gruber VA, Rainey PM, Moody DE, Interactions between buprenorphine and the protease inhibitors darunavir-ritonavir and fosamprenavir-ritonavir. Clin Infect Dis. 2012 Feb 1;54(3):414-23.

[2]. Cao YJ, Smith PF, Wire MB, Pharmacokinetics and pharmacodynamics of methadone enantiomers after coadministration with fosamprenavir-ritonavir in opioid-dependent subjects. Pharmacotherapy. 2008 Jul;28(7):863-74.

[3]. Falcoz C, Jenkins JM, Bye C, Pharmacokinetics of GW433908, a prodrug of amprenavir, in healthy male volunteers. J Clin Pharmacol. 2002 Aug;42(8):887-98.

Explore Compound Types